((2R,3S,5S)-3-(Benzoyloxy)-5-cyanotetrahydrofuran-2-yl)methyl benzoate
Overview
Description
((2R,3S,5S)-3-(Benzoyloxy)-5-cyanotetrahydrofuran-2-yl)methyl benzoate: is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a tetrahydrofuran ring substituted with benzoyloxy and cyano groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5S)-3-(Benzoyloxy)-5-cyanotetrahydrofuran-2-yl)methyl benzoate typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor to form the tetrahydrofuran ring, followed by the introduction of the benzoyloxy and cyano groups through selective reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the purity and stereochemistry of the compound.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,5S)-3-(Benzoyloxy)-5-cyanotetrahydrofuran-2-yl)methyl benzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The benzoyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
((2R,3S,5S)-3-(Benzoyloxy)-5-cyanotetrahydrofuran-2-yl)methyl benzoate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ((2R,3S,5S)-3-(Benzoyloxy)-5-cyanotetrahydrofuran-2-yl)methyl benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
((2R,3S,5S)-3-(Benzoyloxy)-5-cyanotetrahydrofuran-2-yl)methyl benzoate: can be compared with other similar compounds, such as:
Tetrahydrofuran derivatives: These compounds share the tetrahydrofuran ring structure but differ in their substituents and stereochemistry.
Benzoyloxy-substituted compounds: These compounds have the benzoyloxy group but may lack the tetrahydrofuran ring or cyano group.
Cyano-substituted compounds: These compounds contain the cyano group but differ in their overall structure and functional groups.
The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(2R,3S,5S)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c21-12-16-11-17(26-20(23)15-9-5-2-6-10-15)18(25-16)13-24-19(22)14-7-3-1-4-8-14/h1-10,16-18H,11,13H2/t16-,17-,18+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYLJLLCAXQRJF-OKZBNKHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@@H]([C@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401183324 | |
Record name | D-arabino-Hexononitrile, 2,5-anhydro-3-deoxy-, 4,6-dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127676-66-8 | |
Record name | D-arabino-Hexononitrile, 2,5-anhydro-3-deoxy-, 4,6-dibenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127676-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-arabino-Hexononitrile, 2,5-anhydro-3-deoxy-, 4,6-dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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